
(Z)-N-(5-(4-(diméthylamino)benzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-N-(5-(4-(diméthylamino)benzylidène)-4-oxo-2-thioxothiazolidin-3-yl)-4-méthylbenzamide, également connu sous le nom de N-[(5Z)-5-[[4-(diméthylamino)phényl]méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]-4-méthylbenzamide.
Activité antimicrobienne
Ce composé a montré un potentiel significatif comme agent antimicrobien. Sa structure lui permet d'interagir avec les membranes cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Des recherches ont démontré son efficacité contre une variété de souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives . Cela en fait un candidat prometteur pour le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques.
Propriétés anticancéreuses
Des études ont indiqué que ce composé présente des effets cytotoxiques sur diverses lignées cellulaires cancéreuses. Il induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant des voies cellulaires spécifiques . Cette propriété est particulièrement précieuse pour le développement de thérapies anticancéreuses ciblées qui minimisent les dommages aux cellules saines tout en éliminant efficacement les cellules cancéreuses.
Activité antioxydante
Le composé s'est avéré posséder de fortes propriétés antioxydantes. Il peut piéger les radicaux libres et réduire le stress oxydatif dans les cellules . Cette activité est cruciale pour protéger les cellules des dommages causés par les espèces réactives de l'oxygène (ROS), qui sont impliquées dans le vieillissement et diverses maladies, notamment le cancer et les maladies neurodégénératives.
Applications en science des matériaux
Au-delà de ses applications biologiques, ce composé a des utilisations potentielles en science des matériaux. Sa structure chimique unique lui permet d'être incorporé dans des polymères et d'autres matériaux pour améliorer leurs propriétés. Par exemple, il peut être utilisé pour améliorer la stabilité thermique et la résistance mécanique de certains matériaux, les rendant plus adaptés aux applications industrielles.
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity . This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin . This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This anti-melanogenic effect is due to the inhibition of tyrosinase activity . In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor .
Analyse Biochimique
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . This interaction involves the compound binding to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
In B16F10 melanoma cells, the compound has been observed to significantly inhibit intracellular melanin content and cellular tyrosinase activity . This suggests that the compound can influence cell function by affecting cell signaling pathways related to melanin synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of tyrosinase, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in melanin synthesis, as tyrosinase is a key enzyme in this process .
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings . The compound has been found to have a potent inhibitory effect on mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells .
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . The compound’s inhibitory effect on tyrosinase can affect metabolic flux and metabolite levels related to this pathway .
Subcellular Localization
The subcellular localization of the compound is not explicitly known. Given its activity against tyrosinase, it is likely that the compound localizes to areas where this enzyme is present .
Propriétés
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)
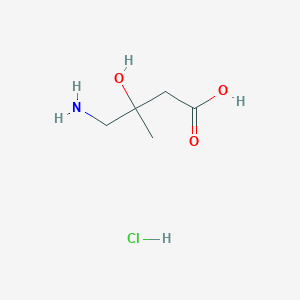
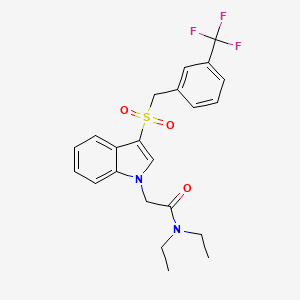
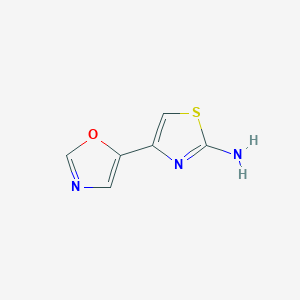
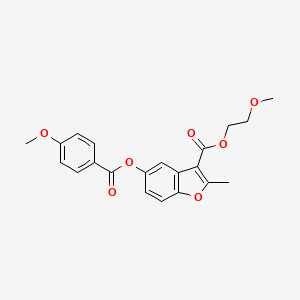
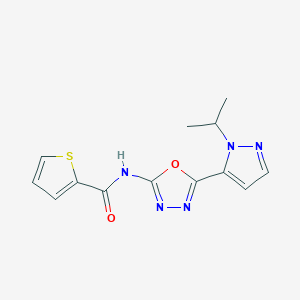

![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)
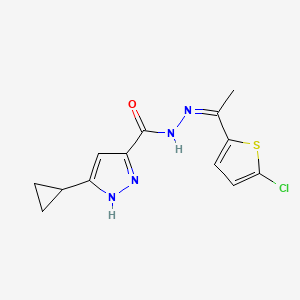
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
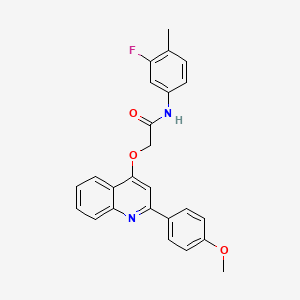
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

